

Furfuryl Formate: A Potential Green Solvent for Chemical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furfuryl formate*

Cat. No.: *B077410*

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furfuryl formate, a bio-derivable furanic ester, presents itself as a promising candidate in the growing field of green chemistry. Derived from furfuryl alcohol, which is produced from the hydrogenation of furfural obtained from lignocellulosic biomass, **furfuryl formate** aligns with the principles of sustainability.^[1] Its properties suggest potential as an alternative to conventional volatile organic compounds (VOCs) in various applications, including organic synthesis and pharmaceutical research. This document provides an overview of its properties, a detailed synthesis protocol, and potential applications, drawing comparisons with established green and conventional solvents.

Physicochemical Properties

Furfuryl formate is a colorless to pale yellow liquid with an ethereal odor.^[2] A summary of its key physical and chemical properties is presented in Table 1. These properties are compared with those of other common solvents to evaluate its potential as a green solvent.

Table 1: Comparative Physicochemical Properties of **Furfuryl Formate** and Other Solvents

Property	Furfuryl Formate	Ethanol	Acetone	Toluene	2-Methyltetrahydrofuran (2-MeTHF)
CAS Number	13493-97-5[3]	64-17-5	67-64-1	108-88-3	96-47-9
Molecular Formula	C ₆ H ₆ O ₃ [3]	C ₂ H ₆ O	C ₃ H ₆ O	C ₇ H ₈	C ₅ H ₁₀ O
Molecular Weight (g/mol)	126.11[3]	46.07	58.08	92.14	86.13
Boiling Point (°C)	166.3 @ 760 Torr[4]	78.37	56	110.6	78-80
Density (g/cm ³)	1.1830 @ 0°C[4]	0.789	0.791	0.867	0.854
Flash Point (°C)	56.67[5]	13	-20	4	-11
Water Solubility	Practically insoluble[2]	Miscible	Miscible	0.52 g/L	14 g/100 mL
Origin	Bio-based	Bio-based/Petrochemical	Petrochemical	Petrochemical	Bio-based

Synthesis of Furfuryl Formate

While historically, the direct reaction of furfuryl alcohol with formic acid was reported to be explosive, a controlled synthesis is achievable. The following protocol is based on established esterification principles and safety considerations for handling furan compounds.

Experimental Protocol: Synthesis of Furfuryl Formate

Objective: To synthesize **furfuryl formate** from furfuryl alcohol and formic acid using an acid catalyst.

Materials:

- Furfuryl alcohol (Reagent grade, $\geq 98\%$)
- Formic acid ($\geq 95\%$)
- Sulfuric acid (Concentrated, 98%) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium bicarbonate (Saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Toluene or other suitable solvent for azeotropic removal of water
- Deionized water

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine furfuryl alcohol (1.0 mol), formic acid (1.2 mol),

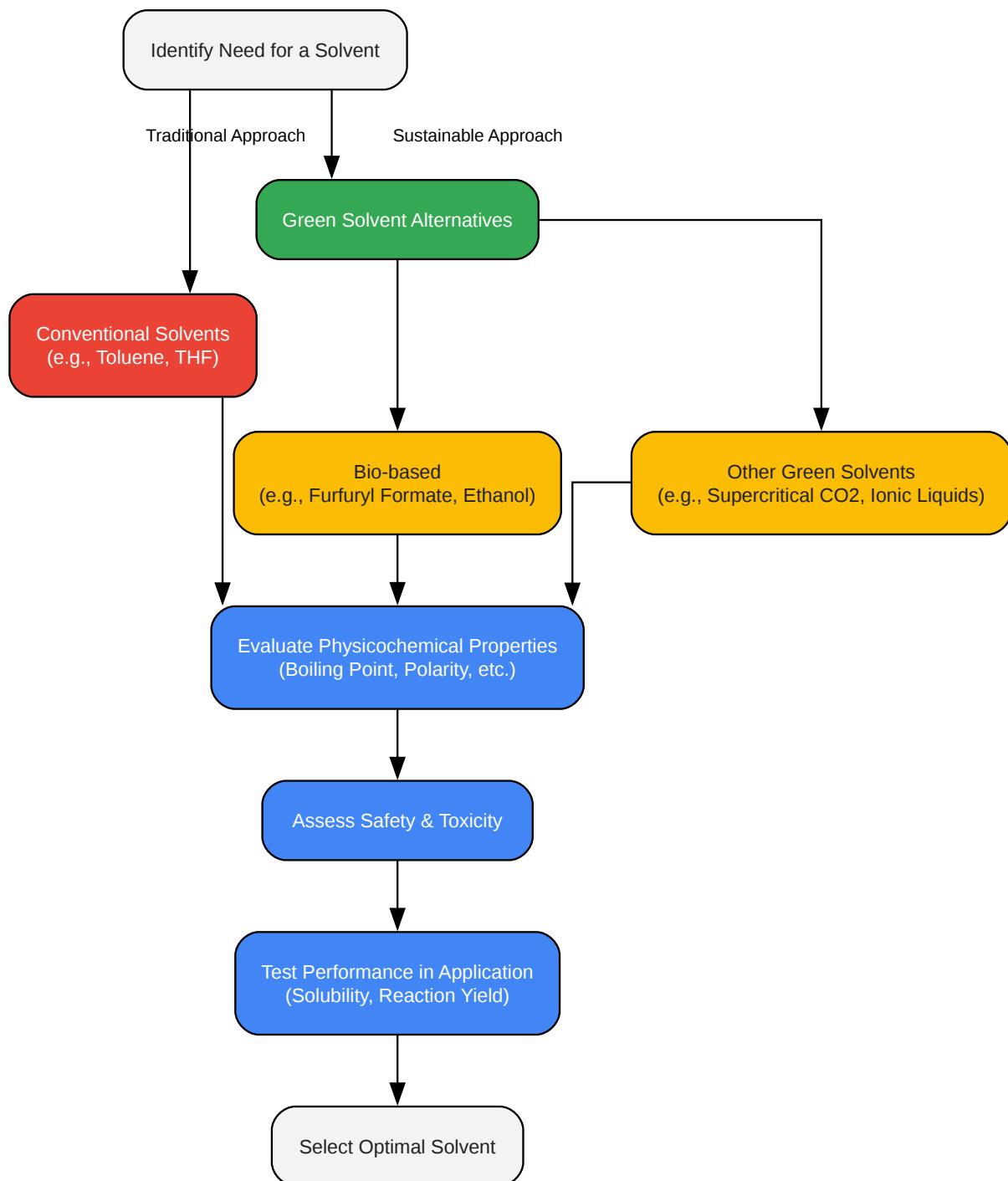
and a suitable solvent like toluene (100 mL).

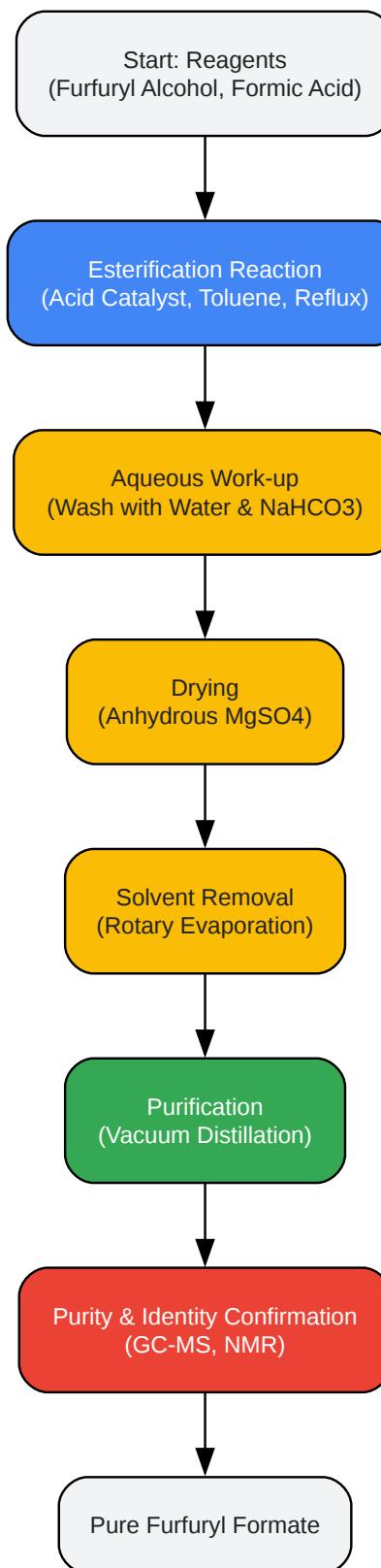
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture while stirring.
- Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter to remove the drying agent.
 - Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
 - The resulting crude **furfuryl formate** can be further purified by vacuum distillation.

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Furfuryl alcohol and formic acid are corrosive and can cause burns. Handle with care.

- The reaction of furfuryl alcohol with strong acids can be exothermic. Add the catalyst slowly and with cooling if necessary.


Applications as a Green Solvent


The potential of **furfuryl formate** as a green solvent stems from its bio-based origin, relatively high boiling point, and furanic structure which can offer unique solubility characteristics.

1. Reaction Medium in Organic Synthesis:

Furfuryl formate's polarity and high boiling point make it a potential solvent for a range of organic reactions, particularly those requiring elevated temperatures. Its furan ring can participate in π - π stacking interactions, which could influence the solubility of aromatic compounds.

Logical Framework for Green Solvent Selection

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. digital.csic.es [digital.csic.es]
- 2. echemi.com [echemi.com]
- 3. chemeo.com [chemeo.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. furfuryl formate, 13493-97-5 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Furfuryl Formate: A Potential Green Solvent for Chemical and Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077410#furfuryl-formate-as-a-potential-green-solvent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com